molecular formula C9H5F2N B11822977 3-(3,4-difluorophenyl)prop-2-enenitrile

3-(3,4-difluorophenyl)prop-2-enenitrile

Cat. No.: B11822977
M. Wt: 165.14 g/mol
InChI Key: OHHDNIVVIHGFEI-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)prop-2-enenitrile is an organic compound characterized by a propenenitrile backbone substituted with a 3,4-difluorophenyl group. Its molecular formula is C₉H₅F₂N, with a molar mass of 165.14 g/mol. The presence of fluorine atoms at the 3- and 4-positions of the phenyl ring imparts unique electronic and steric properties, enhancing metabolic stability and influencing intermolecular interactions in biological systems. This compound is of interest in medicinal chemistry, particularly in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, as evidenced by its structural role in analogs like FE@SNAP and SNAP-7941 .

Properties

IUPAC Name

3-(3,4-difluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHDNIVVIHGFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorophenyl)prop-2-enenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Piperidine or other organic bases

Industrial Production Methods

On an industrial scale, the production of 3-(3,4-difluorophenyl)prop-2-enenitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids

    Reduction: Primary amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-(3,4-Difluorophenyl)prop-2-enenitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-difluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the difluorophenyl ring can interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Difluorophenyl vs. Dimethoxyphenyl

Compound: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile (C₁₁H₁₁NO₂; molar mass: 189.21 g/mol)

  • Key Differences :
    • Electronic Effects : Methoxy (-OCH₃) groups are electron-donating via resonance, increasing electron density on the aromatic ring. In contrast, fluorine atoms are electron-withdrawing via inductive effects, reducing ring electron density.
    • Applications : The dimethoxy derivative is a precursor in the synthesis of Ivabradine , a cardiac drug, highlighting its utility in cardiovascular therapeutics . The difluorophenyl analog, however, is tailored for neuropharmacology (e.g., MCHR1 antagonism) due to improved blood-brain barrier penetration and receptor affinity .
Table 1: Substituent Impact on Properties
Property 3,4-Difluorophenyl Derivative 3,4-Dimethoxyphenyl Derivative
Electron Effect Electron-withdrawing Electron-donating
Molar Mass (g/mol) 165.14 189.21
Primary Application MCHR1 Antagonists Ivabradine Synthesis
Metabolic Stability High (fluorine-induced) Moderate

Trifluoromethyl-Substituted Analogs

Examples :

2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile Structure: Incorporates a trifluoromethyl (-CF₃) group and a benzodiazole ring.

(2Z)-3-Amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile Structure: Features a phenoxy linker and amino group. Application: The trifluoromethyl group and amino functionality suggest utility in kinase inhibition or as a building block for agrochemicals .

Table 2: Trifluoromethyl vs. Difluorophenyl Derivatives
Property Difluorophenyl Derivative Trifluoromethyl Derivatives
Lipophilicity (LogP) Moderate High
Solubility Moderate Low (due to -CF₃)
Synthetic Complexity Low High (multiple functional groups)

Other Nitrile-Based Compounds

Examples :

  • 2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile (C₁₅H₁₈F₂N₂O; molar mass: 292.32 g/mol): Contains a hydroxyethylamino group, enhancing hydrogen-bonding capacity. Used in materials science or as an intermediate in drug synthesis .
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Thiophene ring introduces sulfur-based conjugation, altering electronic properties compared to purely aromatic systems .

Research Findings and Implications

  • Biological Activity: The 3,4-difluorophenyl moiety in MCHR1 antagonists demonstrates superior receptor binding compared to non-fluorinated analogs, attributed to fluorine's electronegativity and optimal van der Waals interactions .
  • Synthetic Accessibility : Fluorinated compounds often require specialized reagents (e.g., Selectfluor®), whereas methoxy derivatives utilize simpler alkylation protocols .
  • Stability : Fluorine substitution reduces oxidative degradation, extending the half-life of pharmaceuticals .

Biological Activity

3-(3,4-Difluorophenyl)prop-2-enenitrile is an organic compound characterized by its difluorophenyl group attached to a propenenitrile moiety. This unique structure imparts distinctive chemical properties, making it a subject of interest in various biological studies, particularly in antimicrobial and anticancer research. This article reviews the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of 3-(3,4-difluorophenyl)prop-2-enenitrile is C₈H₆F₂N. The presence of fluorine atoms enhances the compound's stability and lipophilicity, which are critical for its interaction with biological targets.

Research indicates that 3-(3,4-Difluorophenyl)prop-2-enenitrile may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. Molecular docking studies have shown that this compound can effectively bind to enzyme active sites, potentially inhibiting their activity. This mechanism suggests its candidacy for further pharmacological evaluations.

Biological Activity Overview

The biological activities of 3-(3,4-Difluorophenyl)prop-2-enenitrile include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation in vitro, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

Data Table: Biological Activity Summary

Activity Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cells; potential apoptosis induction
Enzyme InhibitionBinds to specific enzyme active sites; potential for drug development

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that 3-(3,4-Difluorophenyl)prop-2-enenitrile showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anticancer Research : In vitro assays revealed that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The underlying mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
  • Molecular Docking Studies : Computational analyses have revealed that 3-(3,4-Difluorophenyl)prop-2-enenitrile has a high binding affinity for certain protein targets involved in cancer progression and microbial resistance. This enhances its profile as a lead compound for further drug development.

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